2-Ethyl-2,3-dihydro-1-benzofuran-3-amine
Description
Structural Classification and Nomenclature within the Benzofuran (B130515) Heterocycle Family
2-Ethyl-2,3-dihydro-1-benzofuran-3-amine belongs to the benzofuran family of heterocyclic compounds. The core of this family is the benzofuran structure, which is an aromatic bicyclic system. The saturation of the furan (B31954) ring at the 2 and 3 positions leads to the 2,3-dihydrobenzofuran (B1216630) scaffold, also known as coumaran. nist.gov
The nomenclature of the target compound is derived from the systematic IUPAC naming conventions. The numbering of the bicyclic system begins at the oxygen atom as position 1, proceeding around the furan ring and then the benzene (B151609) ring. Substituents are then named and numbered accordingly.
Table 1: Structural and Nomenclature Details
| Feature | Description |
| Parent Scaffold | 2,3-Dihydro-1-benzofuran |
| Substituent at C2 | Ethyl (-CH2CH3) |
| Substituent at C3 | Amine (-NH2) |
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO |
| Stereocenters | C2 and C3 |
Conformational Features of the 2,3-Dihydrobenzofuran Core
The five-membered dihydrofuran ring in the 2,3-dihydrobenzofuran scaffold is not planar. It typically adopts an envelope or a twisted (half-chair) conformation to minimize steric strain. The fusion to the planar benzene ring imposes significant conformational constraints.
Research Significance of the 2,3-Dihydrobenzofuran Scaffold in Contemporary Organic Synthesis
The 2,3-dihydrobenzofuran scaffold is of immense interest to synthetic organic chemists due to its prevalence in biologically active compounds and its utility as a versatile building block. nih.govnih.gov The development of novel synthetic methods to access functionalized 2,3-dihydrobenzofurans is an active area of research. organic-chemistry.orgnih.gov
Numerous synthetic strategies have been developed to construct this heterocyclic system, including:
Intramolecular cyclization of o-allylphenols: A classic and widely used method.
Palladium-catalyzed annulation reactions: Modern cross-coupling strategies offer high efficiency and functional group tolerance. organic-chemistry.org
[4+1] Cycloaddition reactions: Utilizing ortho-quinone methides and suitable one-carbon components. nih.gov
Reductive cyclization of 2-(2-hydroxyphenyl)vinyl ketones.
Asymmetric synthesis: The presence of stereocenters in many biologically active dihydrobenzofurans has driven the development of enantioselective synthetic routes.
The amine functionality at the C3 position of this compound makes it a valuable precursor for the synthesis of more complex molecules. The amine group can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. mdpi.com
Table 2: Selected Synthetic Approaches to the 2,3-Dihydrobenzofuran Scaffold
| Reaction Type | Key Reactants | Catalyst/Reagent | Reference |
| Intramolecular Cyclization | o-allylphenols | Acid or transition metal | General knowledge |
| Palladium-catalyzed Annulation | o-iodophenols and alkynes | Palladium catalyst | rsc.org |
| [4+1] Cycloaddition | o-hydroxybenzhydryl alcohols and isocyanides | Sc(OTf)3 | nih.gov |
| Microwave-assisted Synthesis | Chalcone (B49325) precursors | Acid catalysis, reduction, epoxidation | mdpi.com |
While specific research on this compound is not extensively documented in publicly available literature, its structural components are present in a variety of biologically evaluated molecules. For instance, derivatives of 2,3-dihydrobenzofuran have been investigated as potential anticancer agents, inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), and compounds with activity at serotonin (B10506) receptors. nih.gov The presence of both an alkyl group at C2 and an amine at C3 suggests that this compound could be a valuable probe for exploring the structure-activity relationships within these and other biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8,10H,2,11H2,1H3 |
InChI Key |
NDKLGTVVYKEUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=CC=CC=C2O1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 2,3 Dihydro 1 Benzofuran 3 Amine and Analogous Dihydrobenzofuran Amine Structures
Retrosynthetic Analysis and Key Disconnections for the 2,3-Dihydrobenzofuran (B1216630) Amine System
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine scaffold, two primary disconnections are most logical.
The first key disconnection is the carbon-nitrogen (C-N) bond at the C3 position. This approach simplifies the target molecule to a 2-ethyl-2,3-dihydro-1-benzofuran intermediate containing a suitable leaving group (e.g., a halide or sulfonate) or a precursor functional group like a ketone or an epoxide at the C3 position. This intermediate can then be subjected to amination through nucleophilic substitution or reductive amination.
The second fundamental disconnection involves breaking the carbon-oxygen (C-O) bond of the dihydrofuran ring. This strategy traces the core structure back to an appropriately substituted phenolic precursor. For instance, a 2-(1-hydroxypropyl)phenol (B8696784) derivative could undergo an intramolecular cyclization. Alternatively, a salicylaldehyde (B1680747) or related phenol (B47542) could be elaborated through multi-step sequences to build the heterocyclic ring. These primary disconnections form the basis for the various synthetic strategies discussed below.
Foundational Synthetic Approaches to Dihydrobenzofurans
Established methods for synthesizing the core dihydrobenzofuran ring system provide the foundation for accessing its more complex, functionalized derivatives.
Cyclization Reactions of Phenolic Precursors
The intramolecular cyclization of functionalized phenols is a cornerstone of dihydrobenzofuran synthesis. A prominent strategy involves the oxidative [3+2] cycloaddition of phenols and alkenes. This method can be achieved using visible-light-activated transition metal photocatalysis, which allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate.
Another approach is the light-driven cascade reaction of 2-allylphenol (B1664045) derivatives. These transformations are initiated by the photochemical activity of phenolate (B1203915) anions, generated in situ, which can proceed rapidly to yield a wide variety of functionalized 2,3-dihydrobenzofurans. A visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides has also been developed, using a simple I2/SnCl2 promoter system. mdpi.com
One-pot oxidation and cyclization sequences provide an efficient route as well. For example, o-quinone methides can be generated in situ from o-alkyl phenols via oxidation and then undergo cycloaddition reactions to form the dihydrobenzofuran ring system.
| Phenolic Precursor Strategy | Key Reagents/Conditions | Outcome |
| Oxidative [3+2] Cycloaddition | Phenols, Alkenes, Visible Light, Photocatalyst | Modular synthesis of various dihydrobenzofurans |
| Photoinduced Cascade | 2-Allylphenol derivatives, Light | Rapid formation of densely functionalized products |
| One-Pot Oxidation/Cyclization | p-Aminophenol derivatives, Azadiene | Sequential reaction to form 5-substituted dihydrobenzofurans |
| Oxyselenocyclization | 2-Allylphenols, Chalcogenides, I2/SnCl2, Blue LED | Sustainable synthesis of 2,3-chalcogenil-dihydrobenzofuran |
Reduction Strategies for Benzofuran (B130515) Ring Systems
The catalytic hydrogenation of a pre-formed benzofuran is a direct method for obtaining the 2,3-dihydrobenzofuran core. The primary challenge lies in the selective reduction of the C2-C3 double bond within the furan (B31954) ring without affecting the aromatic benzene (B151609) ring.
Several catalytic systems have been developed to achieve this selectivity:
Palladium on Carbon (Pd/C): This is a common catalyst for the hydrogenation of the furanoid ring's α,β-unsaturated double bond. However, reaction conditions must be carefully controlled to avoid over-reduction of the benzene ring or hydrogenolysis of the ether bond. nih.govnih.govresearchgate.net
Ruthenium-based Catalysts: Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have proven effective. acs.org The Lewis acid sites are believed to activate the oxygen-containing ring, promoting its hydrogenation while leaving the benzene ring intact. acs.org Bimetallic palladium-ruthenium nanoparticles (Pd^Ru/C) have also shown high activity and selectivity for this transformation at low temperatures. acs.orgthieme-connect.com
Cobalt-based Catalysts: Heterogeneous non-noble metal catalysts, such as cobalt-cobalt oxide core-shell nanoparticles supported on silica, have been developed for the selective hydrogenation of benzofurans. thieme-connect.comresearchgate.net
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieving high yields and selectivity for the desired 2,3-dihydrobenzofuran product. nih.govacs.org
| Catalyst System | Key Features | Selectivity |
| Pd/C | Common, requires optimization | Can lead to by-products if not controlled nih.gov |
| Ru@SILP-LA | Lewis-acid functionalized support | High selectivity for furan ring reduction acs.org |
| Pd^Ru/C | Bimetallic nanoparticles | Active at low temperatures, high selectivity acs.org |
| Co/Co3O4@SiO2 | Non-noble metal catalyst | Reusable and selective thieme-connect.com |
Multi-Component and One-Pot Reaction Sequences
Multi-component reactions (MCRs) offer a highly efficient strategy for rapidly assembling complex molecules like dihydrobenzofurans from simple precursors in a single step. These methods are valued for their high atom- and step-economy. nih.gov
A notable example is the coupling of salicylaldehydes, amines, and alkynes. acs.org This approach provides rapid access to substituted dihydrobenzofurans. The success of this reaction often depends on the use of aliphatic alkynes that contain a heteroatom. acs.org Cascade reactions involving N-phenylsalicylideneamines and 1,3-dicarbonyl compounds have also been developed, affording highly substituted 2,3-dihydrobenzofuran products in moderate to good yields under mild conditions. nih.gov These one-pot strategies eliminate the need to isolate intermediates, simplifying the synthetic process and reducing waste. nih.govacs.org
Catalytic Strategies for the Construction of 2,3-Dihydrobenzofuran Amine Scaffolds
Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems, offering mild conditions and high functional group tolerance.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis is particularly powerful for constructing the dihydrobenzofuran skeleton through various cyclization and cross-coupling strategies. These methods often involve the formation of both a C-C and a C-O bond in a single catalytic cycle.
Key palladium-catalyzed approaches include:
Heck/Tsuji-Trost Reactions: A highly enantioselective reaction between o-bromophenols and various 1,3-dienes can provide chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry. organic-chemistry.org
Carboalkoxylation of 2-Allylphenols: This method couples readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. researchgate.net
C-H Activation/C-O Cyclization: Phenol-directed C-H activation followed by C-O cyclization offers a direct route to the dibenzofuran (B1670420) core structure and related systems, often using air as the oxidant. thieme-connect.com
Heteroannulation of 2-Bromophenols: The convergent synthesis of dihydrobenzofurans can be achieved through the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. The use of specialized urea-derived ligands has been shown to outperform traditional phosphine (B1218219) ligands in these transformations.
These catalytic methods provide robust and flexible pathways to diverse dihydrobenzofuran structures, which can serve as key intermediates for the synthesis of this compound and its analogs.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgyoutube.com While not directly forming the dihydrobenzofuran ring in one step, it is instrumental in synthesizing key precursors. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of dihydrobenzofuran amines, this method can be used to attach aryl or other side chains to a pre-existing heterocyclic core or to build up a complex molecule that will later undergo cyclization.
For instance, benzofuran-2-yltrifluoroborate has been shown to couple effectively with aryl halides like 4-chlorobenzonitrile (B146240) in yields as high as 92%. nih.gov Similarly, potassium β-aminoethyltrifluoroborates can be coupled with various aryl halides to produce phenethylamine (B48288) derivatives, which are structural analogs of the open-chain precursors to dihydrobenzofuran amines. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a phosphine ligand and a base. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Heterocycle Synthesis
| Boron Compound | Coupling Partner | Catalyst/Ligand | Product Yield |
|---|---|---|---|
| Benzofuran-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 92% nih.gov |
| Benzothiophen-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 82% nih.gov |
Intramolecular Heck-Type Cyclizations
The intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic ring systems by coupling an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org This palladium-catalyzed process is particularly effective for synthesizing functionalized dihydrobenzofurans. pitt.edunih.gov The reaction involves the oxidative addition of palladium(0) to an aryl halide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the catalyst. wikipedia.org
This methodology has been demonstrated in the synthesis of various dihydrobenzofurans, including those with quaternary carbon centers. pitt.edu The reaction conditions typically involve a palladium source, such as Pd(OAc)₂, a ligand, a base, and an oxidant if proceeding via a C-H activation pathway. pitt.edunih.gov The 5-exo cyclization mode, which forms a five-membered ring, is the most common and facile pathway in these reactions. wikipedia.org
Table 2: Conditions for Intramolecular Heck Cyclization
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Pd(OAc)₂ / Ethyl Nicotinate | o-Allyloxyphenyl derivatives | Oxidative C-H activation of arenes and addition to unactivated olefins. pitt.edu |
| Pd(0) complexes | Aryl or alkenyl halides tethered to an alkene | Can form ring sizes from four to twenty-seven atoms. wikipedia.org |
Copper-Catalyzed Methodologies
Copper-catalyzed reactions offer an efficient and often more economical alternative to palladium for the synthesis of benzofuran derivatives. nih.govnih.gov These methods can be used for C-O bond formation to construct the furan ring. For example, a one-pot strategy involving substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) uses copper bromide to afford amino-substituted benzofuran skeletons in high yields. nih.gov
Another approach involves the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with alkenes, using copper chloride as the catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, to produce trifluoroethyl-substituted benzofuran derivatives. nih.gov Furthermore, enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary stereocenters can be synthesized through the reaction of 2-imino-substituted phenols with aryl diazoacetates, catalyzed by a copper/BOX complex. mdpi.com
Rhodium-Catalyzed Transformations
Rhodium catalysts have proven highly effective in synthesizing dihydrobenzofuran structures, primarily through C-H activation and insertion reactions. A one-pot synthesis of 2,3-disubstituted dihydrobenzofurans has been achieved via an intramolecular sp³ C-H insertion of an α-imino rhodium carbene, generated from N-sulfonyl-1,2,3-triazoles, yielding products in good to excellent yields. nih.govrsc.org
Additionally, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of various dihydrobenzofurans. organic-chemistry.orgnih.gov This redox-neutral [3 + 2] annulation demonstrates good functional group compatibility and has been extended to asymmetric synthesis. organic-chemistry.org Rhodium-based catalysts are also noted for their use in asymmetric benzofuran cyclopropanations, which can lead to the dihydrobenzofuran scaffold. rochester.edu
Acid-Catalyzed Cycloaddition and Condensation Reactions
Acid-catalyzed reactions provide a classic yet effective route to the dihydrobenzofuran core. Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), can mediate the formal [4 + 1] cycloaddition of in situ-generated ortho-quinone methides with isocyanides to construct 2-aminobenzofurans under mild conditions. nih.gov This method offers a straightforward pathway to the desired scaffold with yields up to 93%. nih.gov
Furthermore, a microwave-facilitated synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors involves an acid-catalyzed aldol (B89426) condensation as a key step. mdpi.com These acid-promoted methods are valuable for their operational simplicity and ability to generate the heterocyclic system efficiently.
Stereoselective Synthesis of this compound and its Analogs
Achieving stereocontrol in the synthesis of dihydrobenzofuran amines is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Various stereoselective methods have been developed to control the formation of the chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring.
Enantioselective Approaches to Dihydrobenzofuran Amine Derivatives
Several powerful enantioselective strategies have been developed to produce chiral dihydrobenzofuran derivatives with high levels of stereocontrol.
An organocatalytic approach utilizes a primary amine-thiourea catalyst derived from (R,R)-1,2-diphenylethylamine for an intramolecular Michael addition. acs.orgnih.gov This method yields trans-dihydrobenzofurans with excellent enantioselectivities (94 to >99% ee). acs.orgnih.gov
Transition metal catalysis also plays a key role. An iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, using a cationic iridium complex with a chiral bisphosphine ligand, produces chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity. nii.ac.jp Similarly, copper-catalyzed reactions employing a BOX (bisoxazoline) ligand have been used to synthesize enantiomerically enriched 2,3-dihydrobenzofurans. mdpi.com
Biocatalysis offers another sophisticated route. Engineered variants of myoglobin (B1173299) have been used to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans, affording stereochemically rich 2,3-dihydrobenzofuran scaffolds with greater than 99.9% de and ee. rochester.edu
Table 3: Overview of Enantioselective Methods for Dihydrobenzofuran Synthesis
| Method | Catalyst / Reagent | Stereocontrol | Key Feature |
|---|---|---|---|
| Intramolecular Michael Addition | Primary amine-thiourea organocatalyst | 94 to >99% ee acs.orgnih.gov | Forms trans-dihydrobenzofurans. acs.orgnih.gov |
| Intramolecular Hydroarylation | Cationic Iridium / Chiral bisphosphine | High enantioselectivity nii.ac.jp | A carbonyl group directs the C-H activation. nii.ac.jp |
| Cyclopropanation | Engineered Myoglobin | >99.9% de and ee rochester.edu | Biocatalytic approach for high stereopurity. rochester.edu |
Diastereoselective Control in 2,3-Dihydrobenzofuran Synthesis
Achieving control over the relative stereochemistry of substituents at the C2 and C3 positions of the dihydrobenzofuran ring is a critical aspect of its synthesis. Various strategies have been developed to afford specific diastereomers, predominantly the trans or cis isomers, with high selectivity.
Catalytic C-H insertion and cyclization reactions represent a powerful tool for diastereoselective synthesis. For instance, dirhodium carboxylate catalysts have been effectively used in the stereoselective C-H insertion reactions of aryldiazoacetates. nih.gov This methodology yields 2,3-dihydrobenzofuran structures with a strong preference for the trans diastereomer, often achieving diastereomeric ratios (d.r.) greater than 91:9. nih.gov Similarly, rhodium-catalyzed reactions involving the interception of phenolic oxonium ylides with imines can produce 2,2-disubstituted dihydrobenzofurans with exclusive diastereoselectivity (>20:1 d.r.). nih.gov
Biocatalysis offers another highly selective route. Engineered myoglobin enzymes have been utilized for the cyclopropanation of benzofurans, leading to the construction of stereochemically rich 2,3-dihydrobenzofurans with exceptional diastereomeric and enantiomeric purity (>99.9% de and ee). rochester.edu
Other notable methods include domino annulation reactions. The cesium carbonate-catalyzed reaction of chiral salicyl N-phosphonyl imines with bromo malonates, for example, provides an efficient pathway to functionalized 2,3-dihydrobenzofurans with impressive diastereoselectivity. rsc.org Furthermore, solvent-free grinding protocols for reacting α-chlorooxindoles with salicylaldehyde have yielded dihydrobenzofuran spirooxindole scaffolds with diastereomeric ratios as high as 98:2. nih.gov
Table 1: Methodologies for Diastereoselective Synthesis of 2,3-Dihydrobenzofurans
| Method | Catalyst / Reagent | Key Transformation | Diastereoselectivity (d.r.) |
|---|---|---|---|
| C-H Insertion | Dirhodium carboxylate | Intramolecular C-H insertion of aryldiazoacetates | >91:9 (trans) nih.gov |
| Mannich-type Reaction | Rhodium / Chiral Phosphoric Acid | Interception of oxonium ylide with imines | >20:1 nih.gov |
| Aldol-type Reaction | Rhodium catalyst | Reaction of diazo-phenolic compounds with isatin | 81:19 to 95:5 nih.gov |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Enzyme-catalyzed cyclopropanation of benzofurans | >99.9% de rochester.edu |
| Domino Annulation | Cesium Carbonate (Cs₂CO₃) | Annulation of salicyl N-phosphonyl imines | Impressive diastereoselectivity rsc.org |
| Mechanochemical Synthesis | Potassium Hydroxide (KOH) | [4+1] cyclization via grinding | Up to 98:2 nih.gov |
Chiral Resolution and Configuration Assignment
Once a racemic or diastereomeric mixture of a dihydrobenzofuran amine is synthesized, separation into individual enantiomers (chiral resolution) and the determination of their absolute stereochemistry are crucial steps for pharmacological studies.
Chiral Resolution is the process of separating a racemate into its constituent enantiomers. Several techniques are applicable to dihydrobenzofuran amines:
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases. One enantiomer of the amine reacts selectively with an acyl donor in the presence of the enzyme to form an amide, leaving the other enantiomer unreacted. google.com The resulting amide and the unreacted amine can then be separated by standard methods like crystallization or chromatography. google.com Double enzymatic kinetic resolution can further enhance efficiency by simultaneously resolving a racemic amine and a racemic acyl donor. nih.gov
Formation of Diastereomeric Salts: A classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). tcichemicals.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. tcichemicals.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly, without derivatization.
Configuration Assignment determines the actual three-dimensional arrangement of atoms (i.e., the R or S configuration) at the stereocenters.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. rsc.org If a suitable single crystal of an enantiomerically pure compound (often as a salt with a known chiral counter-ion) can be grown, its analysis provides an unambiguous structural assignment. rsc.org
Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a widely used technique. For amines, derivatization with a chromophoric carrier can enable the use of specific protocols, such as the dimeric zinc porphyrin tweezer method. columbia.edu In this approach, the chiral amine conjugate complexes with the porphyrin host, resulting in a predictable helical twist that produces a characteristic CD spectrum, the sign of which can be correlated to the absolute configuration of the amine. columbia.edu
Green Chemistry Considerations in Dihydrobenzofuran Amine Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for dihydrobenzofuran amines.
Solvent-Free and Ultrasound-Promoted Protocols
Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. This has led to the development of solvent-free and ultrasound-assisted synthetic methods.
Solvent-Free (Neat) Conditions: Performing reactions without a solvent can reduce waste, simplify purification, and sometimes increase reaction rates.
Microwave-Irradiation: The synthesis of chalcogenyl-based dihydrobenzofuran derivatives has been achieved under metal-free, microwave-irradiated neat conditions. nih.gov
Mechanochemistry (Grinding): Dihydrobenzofuran spirooxindole scaffolds have been synthesized through a solvent-free grinding protocol, demonstrating high yields and diastereoselectivity. nih.gov
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. scielo.org.zaresearchgate.net This effect arises from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots with extreme temperatures and pressures.
Ultrasound irradiation has been successfully applied to the synthesis of various 2,3-dihydrobenzofuran derivatives, often under ambient temperature and neat conditions. scielo.org.zaresearchgate.net These protocols are noted for their mild reaction conditions, short reaction times, high yields, and simple work-up procedures, making them attractive green alternatives to conventional heating methods. researchgate.netresearchgate.netuniv.kiev.uanih.gov
Table 2: Examples of Green Synthetic Protocols for Dihydrobenzofuran Derivatives
| Protocol | Energy Source | Conditions | Key Advantages |
|---|---|---|---|
| Sonochemistry | Ultrasound | Neat, Ambient Temp. | Rapid, high yield, simple work-up scielo.org.zaresearchgate.net |
| Mechanochemistry | Grinding | Solvent-free | Reduced waste, high diastereoselectivity nih.gov |
| Microwave Synthesis | Microwaves | Solvent-free, Metal-free | Eco-friendly, efficient nih.gov |
Atom Economy and Efficiency in Reaction Design
Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A reaction with high atom economy maximizes the use of starting materials and minimizes the production of waste byproducts. primescholars.comrsc.org
In the context of synthesizing the 2,3-dihydrobenzofuran core, reaction types that are inherently atom-economical are highly desirable.
Cycloadditions and Annulations: Reactions like [3+2] annulations are prime examples of atom-economical processes. nih.gov In these reactions, two molecules come together to form a larger cyclic molecule, with all (or nearly all) atoms from both reactants being incorporated into the product. This minimizes the generation of stoichiometric waste.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are also designed for high efficiency and atom economy. researchgate.net
Catalytic Reactions: The use of catalysts is central to green chemistry. Catalysts enable reactions to proceed with high selectivity while being used in small amounts and being recyclable, thus not contributing to the stoichiometric waste stream. Rhodium- and copper-catalyzed syntheses of dihydrobenzofurans are examples of this approach. nih.gov
Reaction Mechanisms and Reactivity Profile of 2 Ethyl 2,3 Dihydro 1 Benzofuran 3 Amine
Ring-Closing Mechanisms in Dihydrobenzofuran Formation
The construction of the 2,3-dihydrobenzofuran (B1216630) scaffold, the core of the title compound, is achieved through several synthetic strategies that form the crucial oxygen-containing five-membered ring fused to a benzene (B151609) ring. These methods often involve the formation of either the O-C2 or the C3-Aryl bond in the key cyclization step. cnr.it
Intramolecular cyclization is a primary strategy for synthesizing the 2,3-dihydrobenzofuran ring system. These reactions typically involve a phenol (B47542) derivative with a suitably positioned side chain that can act as an electrophile or be attacked by the phenolic oxygen.
Nucleophilic Cyclizations: A common approach involves the intramolecular attack of a phenolate (B1203915) anion on an electrophilic carbon atom. For instance, a phenolate ion can mediate the intramolecular ring-opening of an epoxide, which serves as a key step for cyclization. researchgate.net Another prominent example is the Mitsunobu reaction, where an alcohol can be converted into a good leaving group in situ, facilitating cyclization. A chemoenzymatic strategy has been developed to produce optically active 2,3-dihydrobenzofurans by combining lipase-mediated kinetic resolution of 1-aryl-2-propanols with a subsequent intramolecular cyclization under Mitsunobu conditions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD). acs.org
Visible light has also been employed to initiate nucleophilic cyclization. In one method, irradiation of 2-allylphenols in the presence of diphenyl diselenide and an oxidant generates an intermediate that undergoes nucleophilic attack by the phenolic hydroxyl group to form the dihydrobenzofuran ring. mdpi.com
Electrophilic Cyclizations: In these reactions, an activated phenol ring attacks an electrophilic side chain. For example, carbocation-induced electrophilic cyclization of certain o-anisole-substituted ynamides has been used to synthesize 3-alkyl-2-amidobenzofurans. nih.gov
The table below summarizes selected intramolecular cyclization methods for the formation of the dihydrobenzofuran ring.
| Reaction Type | Key Reagents/Conditions | Precursor Structure | Outcome |
| Mitsunobu Cyclization | Triphenylphosphine, DIAD | 1-Aryl-2,3-propanediol | Enantiopure 2,3-dihydrobenzofurans acs.org |
| Epoxide Ring-Opening | Phenolate ion | Enantiomerically enriched epoxy alcohols | 2-Isopropenyl-2,3-dihydrobenzofurans researchgate.net |
| Visible-Light Induced | Diphenyl diselenide, visible light | 2-Allylphenol (B1664045) | 2-(chalcogenylmethyl)-2,3-dihydrobenzofurans mdpi.com |
| Electrophilic Cyclization | Carbocation induction | o-Anisole-substituted ynamides | 3-Alkyl-2-amidobenzofurans nih.gov |
Radical and carbene-based reactions offer alternative pathways to the dihydrobenzofuran core, often proceeding through highly reactive intermediates to achieve cyclization.
Radical Cyclizations: These methods can be initiated by single-electron transfer (SET). For example, the reaction of 2-azaallyl anions with 2-iodo aryl allenyl ethers is initiated by SET, which triggers a radical cyclization cascade followed by intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives. nih.gov Another approach involves a photoinduced cascade reaction of 2-allylphenol derivatives. This transformation is proposed to occur via a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution process. nih.gov
Carbene-Mediated Annulations: While less common for this specific scaffold, carbene chemistry represents a powerful tool in heterocycle synthesis. Rhodium(II)-catalyzed annulation of o-propargylphenols with diazo compounds can be used to construct 3-methylene-2,3-dihydrobenzofuran derivatives. researchgate.net This type of reaction involves the generation of a metallacarbene intermediate. semanticscholar.org Formal [4+1] annulation reactions, which can exhibit carbene-like character, have also been developed. For instance, a phosphorus(III)-mediated reaction between o-quinone methides and 1,2-dicarbonyls proceeds via the carbene-like nature of dioxyphospholenes to yield dihydrobenzofurans with a quaternary center at the C2 position. cnr.it
The following table outlines examples of radical and carbene-mediated routes to dihydrobenzofurans.
| Reaction Type | Key Reagents/Catalyst | Mechanism Feature | Product Type |
| Radical Cascade | Single-Electron Transfer (SET) | Azaallyl anion + aryl allenyl ether | Polycyclic benzofurylethylamines nih.gov |
| Photoinduced Radical | Visible light | Atom Transfer Radical Addition (ATRA) | Substituted 2,3-dihydrobenzofurans nih.gov |
| Carbene Annulation | Rhodium(II) catalyst | Reaction of o-propargylphenol with diazo compound | 3-Methylene-2,3-dihydrobenzofurans researchgate.net |
| Formal [4+1] Annulation | Phosphorus(III) reagents | Carbene-like dioxyphospholene intermediate | C2-quaternary 2,3-dihydrobenzofurans cnr.it |
Transformations Involving the Dihydrofuran Ring System
The saturated heterocyclic ring of 2,3-dihydrobenzofurans is susceptible to reactions that either open the ring to form functionalized phenols or rearrange its structure to yield isomeric products.
The cleavage of the C-O bond in the dihydrofuran ring is a significant transformation that provides access to valuable functionalized phenol derivatives. researchgate.net These reactions can be promoted by catalysts or proceed through cascade sequences.
An Al(OTf)₃-catalyzed intramolecular cascade ring-opening benzannulation of 2,3-dihydrofuran O,O- and N,O-acetals has been described. bohrium.comnih.gov This sequence involves the hydrolysis of the acetal to open the dihydrofuran ring, followed by an intramolecular Prins-type cyclization and aromatization to generate benzo-fused aromatic systems. bohrium.comnih.gov Similarly, Lewis acids like Yb(OTf)₃ can catalyze the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form 1-hydroxycarbazole derivatives. mdpi.com
Transition metals, particularly nickel, have been extensively used to catalyze the selective cleavage of the C–O bond in benzofurans. researchgate.net Iron catalysts have also been employed in a redox-neutral strategy that involves a cascade C-H alkylation, benzofuran (B130515) ring-opening, and insertion into an Fe-N bond to form highly functionalized isoquinolones. researchgate.net
Rearrangements of the 2,3-dihydrobenzofuran skeleton can lead to the formation of structural isomers, such as benzofuran-2-ones. Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols provide a route to 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org This transformation is thought to proceed through the formation of an epoxide intermediate, followed by ring-opening and migration of a substituent. For example, 2-alkyl-3-aryl-2,3-dihydrobenzofuran epoxides can undergo rearrangement to 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones via the shift of the 2-alkyl group to the 3-position. arkat-usa.org
Reactivity of the Amine Functional Group
The primary amine at the C3 position of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a key site of reactivity. This nucleophilic group can participate in a variety of bond-forming reactions common to primary amines.
The synthesis of 3-amino-2,3-dihydrobenzofuran derivatives can be achieved through methods like the visible-light-driven iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines. researchgate.net Once formed, the amine group can undergo further functionalization. For instance, Cu(II)-catalyzed N-arylation has been used to modify 3-amino-2-arylbenzofurans, demonstrating the amine's capacity to act as a nucleophile in cross-coupling reactions. semanticscholar.org
The amine group's basicity and nucleophilicity allow it to react with a wide range of electrophiles. These reactions would include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyl compounds to form imines, which could then be subsequently reduced to furnish more complex amine derivatives. While the literature provides broad examples of amine reactivity, these fundamental transformations are directly applicable to the title compound. For instance, the formation of amino derivatives of benzofuroxan has been observed in reactions of azidonitrobenzofuroxans with 1,3-dicarbonyl compounds, highlighting the favorability of amine group formation and its relative stability. mdpi.com
Nucleophilic Reactivity of the Amine
The primary amine group (-NH₂) located at the C-3 position of the dihydrofuran ring is the principal site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. This fundamental property enables the amine to participate in a wide range of chemical transformations, including alkylation, acylation, and the formation of sulfonamides. The reactivity is comparable to other primary amines on similar heterocyclic scaffolds, which are known to undergo various derivatizations for biological and chemical applications. nih.gov
The steric environment around the amine, influenced by the adjacent ethyl group at the C-2 position and the fused ring structure, may play a role in modulating its reactivity towards bulky electrophiles, but it readily engages in reactions with common electrophilic reagents.
Amide Bond Formation and Other Derivatizations
A cornerstone of the amine's reactivity is its participation in amide bond formation, one of the most frequently utilized reactions in medicinal chemistry. rsc.org This transformation involves the reaction of the nucleophilic amine with a carboxylic acid or its activated derivative. The process typically requires the activation of the carboxylic acid to enhance its electrophilicity, facilitating the attack by the amine. luxembourg-bio.com
Common methods for amide bond formation include:
Reaction with Acyl Halides: The amine can directly react with a highly reactive acyl chloride or bromide, leading to the formation of the amide and a hydrohalic acid byproduct, which is typically neutralized by a base.
Reaction with Carboxylic Anhydrides: Symmetrical or mixed anhydrides react with the amine to yield the desired amide and a carboxylate salt.
Use of Coupling Reagents: A prevalent modern method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate). These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond under mild conditions. luxembourg-bio.com
The following table illustrates the expected products from the reaction of this compound with various carboxylic acids.
| Carboxylic Acid Partner | Activating Agent | Resulting Amide Product Name |
| Acetic Acid | HATU/DIPEA | N-(2-Ethyl-2,3-dihydro-1-benzofuran-3-yl)acetamide |
| Benzoic Acid | DCC | N-(2-Ethyl-2,3-dihydro-1-benzofuran-3-yl)benzamide |
| 4-Chlorobenzoic Acid | SOCl₂ (Thionyl Chloride) | 4-Chloro-N-(2-Ethyl-2,3-dihydro-1-benzofuran-3-yl)benzamide |
| Cyclopropanecarboxylic Acid | TBTU/DIPEA | N-(2-Ethyl-2,3-dihydro-1-benzofuran-3-yl)cyclopropanecarboxamide |
Beyond amides, other derivatizations of the amine group include reactions with sulfonyl chlorides to produce sulfonamides or with isocyanates to form ureas, further highlighting the versatility of this functional group.
Aromatic Reactivity of the Benzene Moiety
The benzene ring of the 2,3-dihydro-1-benzofuran scaffold is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the nature of the substituent already attached to the ring—in this case, the fused 2-ethyl-2,3-dihydrofuran ring.
Electrophilic Aromatic Substitution Patterns
The fused dihydrofuran ring acts as an activating, ortho-, para-directing group. lumenlearning.commsu.edu This directing effect is primarily governed by the ether oxygen atom bonded directly to the aromatic ring. The oxygen atom can donate its lone-pair electrons into the benzene pi-system through resonance, increasing the electron density of the ring and making it more nucleophilic. vedantu.com This donation of electron density preferentially stabilizes the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. stackexchange.com
The positions on the benzene ring are numbered as follows:
Ortho positions: C-7
Meta positions: C-4, C-6
Para position: C-5
Consequently, incoming electrophiles are directed to the C-5 (para) and C-7 (ortho) positions. Steric hindrance from the fused ring structure might slightly disfavor the C-7 position compared to the more accessible C-5 position for bulkier electrophiles.
The table below predicts the major products for several common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 2-Ethyl-5-nitro-2,3-dihydro-1-benzofuran-3-amine and 2-Ethyl-7-nitro-2,3-dihydro-1-benzofuran-3-amine |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine and 7-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-Amino-2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 3-Amino-2-ethyl-2,3-dihydro-1-benzofuran-5-sulfonic acid |
Substituent Effects on Reactivity
Resonance Effect (+R): The primary activating influence is the resonance donation of electron density from the ether oxygen's lone pairs. This effect significantly enriches the electron density of the aromatic ring, particularly at the ortho and para positions, thereby stabilizing the transition states leading to substitution at these sites. msu.edu
Inductive Effect (+I/-I): The alkyl portions of the fused ring (the ethyl group and the heterocyclic backbone) are weakly electron-donating through induction (+I effect), further contributing to the ring's activation. vedantu.com Conversely, the electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect). However, for oxygen substituents, the resonance effect is overwhelmingly dominant, resulting in net activation of the ring. msu.edu
The synergistic action of these effects makes the benzene moiety of this compound a potent nucleophile for a variety of electrophiles.
| Feature | Description |
| Substituent | 2-Ethyl-2,3-dihydrofuran-3-amine ring fused to benzene |
| Electronic Effects | Primary: Strong resonance donation (+R) from ether oxygen. Secondary: Weak inductive donation (+I) from alkyl portions; weak inductive withdrawal (-I) from ether oxygen. |
| Overall Effect on Reactivity | Activating: The ring is more reactive towards electrophilic substitution than benzene. wikipedia.org |
| Directing Influence | Ortho, Para-Director: Incoming electrophiles are directed to the C-5 and C-7 positions. lumenlearning.com |
Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 2,3 Dihydro 1 Benzofuran 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information. The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, dihydrofuran ring, ethyl group, and amine protons.
The aromatic region is expected to show complex multiplets between δ 6.8 and 7.3 ppm for the four protons on the benzene (B151609) ring. The protons on the dihydrofuran ring, being chiral centers at positions 2 and 3, will display more complex splitting. The proton at C2 (H2) would likely appear as a multiplet, influenced by the adjacent H3 proton and the methylene protons of the ethyl group. The proton at C3 (H3), adjacent to the amine group, would also be a multiplet. The ethyl group should present as a characteristic triplet for the methyl protons and a quartet (or more complex multiplet due to chirality) for the methylene protons. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H | 6.80 - 7.30 | m | - | 4H |
| H2 | 4.70 - 4.90 | m | - | 1H |
| H3 | 4.10 - 4.30 | d | ~6-8 | 1H |
| -NH₂ | 1.50 - 2.50 | br s | - | 2H |
| -CH₂CH₃ | 1.70 - 1.90 | m | - | 2H |
A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
The aromatic carbons would resonate in the typical downfield region of δ 110-160 ppm. The two quaternary aromatic carbons attached to the oxygen and the dihydrofuran ring would be found at the lower end of this range. The carbons of the dihydrofuran ring, C2 and C3, are expected in the δ 50-90 ppm region, with the C2 carbon (bonded to oxygen) being more downfield than the C3 carbon (bonded to nitrogen). The carbons of the ethyl group will appear in the upfield aliphatic region.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7a (Ar-C-O) | 158.0 - 160.0 |
| C3a (Ar-C) | 128.0 - 130.0 |
| Ar-C | 120.0 - 128.0 |
| Ar-CH | 110.0 - 125.0 |
| C2 | 85.0 - 90.0 |
| C3 | 55.0 - 60.0 |
| -CH₂CH₃ | 25.0 - 30.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be expected between H2 and H3, H2 and the ethyl methylene protons, the ethyl methylene and methyl protons, and among the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the signals for H2 and C2, H3 and C3, and the protons and carbons of the ethyl and aromatic groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton. For instance, correlations from the H2 proton to C3, C3a, and C7a would confirm the dihydrofuran ring structure and its fusion to the benzene ring. Correlations from the amine protons to C3 would also be expected.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine group is expected to show two distinct bands in the 3300-3400 cm⁻¹ region. An N-H bending vibration would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and dihydrofuran moieties would be seen just below 3000 cm⁻¹. The C-O-C ether linkage of the dihydrofuran ring would give rise to a strong stretching band, likely in the 1200-1250 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, would be prominent in the Raman spectrum, typically around 1600 cm⁻¹.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3020 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| N-H Bend | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O-C Stretch (Aryl Ether) | 1200 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₃NO), the molecular weight is 163.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 163. A common fragmentation pathway for dihydrobenzofurans involves the loss of the alkyl group at the C2 position. Therefore, a significant fragment would be expected from the loss of an ethyl radical (•CH₂CH₃), leading to a peak at m/z 134. Another characteristic fragmentation could involve the cleavage of the C2-C3 bond, followed by rearrangement. Cleavage alpha to the amine group is also a highly probable fragmentation pathway, which would involve the loss of a hydrogen atom or other fragments.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Identity |
|---|---|
| 163 | [M]⁺ (Molecular Ion) |
| 134 | [M - C₂H₅]⁺ |
| 120 | [M - C₂H₅ - NH₂]⁺ |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The UV-Vis spectrum of this compound would be dominated by the absorptions of the substituted benzene ring system.
The benzofuran (B130515) moiety is the primary chromophore. Typically, substituted benzene rings exhibit a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 250-290 nm. For this molecule, one would expect absorption maxima in the UV region, likely with a λₘₐₓ around 270-285 nm, characteristic of the dihydrobenzofuran chromophore. The exact position and intensity of these bands would be influenced by the amine and ethyl substituents.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating such structures, providing detailed insights into bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallographic data for the title compound, this compound.
While data for the specific molecule of interest is not currently available, the application of X-ray crystallography has been vital in characterizing a variety of other benzofuran derivatives. These studies serve to illustrate the power of the technique in confirming molecular structures and understanding their solid-state packing.
For instance, the crystal structures of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines have been elucidated, revealing detailed information about their molecular geometry and crystal packing. mdpi.com In one case, the structure was determined to be orthorhombic with the space group P212121. mdpi.com Another related mixed crystal was found to be monoclinic with the space group P21/c. mdpi.com These analyses provided precise twist angles between the various ring systems within the molecules. mdpi.com
Similarly, the crystal structure of ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was determined, highlighting intramolecular hydrogen bonds and how intermolecular C—H⋯O and N—H⋯O hydrogen bonds lead to the formation of inversion dimers and zigzag chains in the crystal lattice. researchgate.net The study of 3-(propan-2-ylidene)benzofuran-2(3H)-one, which crystallizes in the monoclinic space group P21/c, revealed the presence of two independent molecules in the asymmetric unit, allowing for a detailed comparison of their geometries. vensel.org
These examples underscore the importance of X-ray crystallography in the structural analysis of benzofuran compounds. Such studies provide unambiguous confirmation of the connectivity of atoms and offer a detailed picture of the conformational preferences and non-covalent interactions that govern the solid-state architecture of these molecules. Although specific crystallographic data for this compound is not available, the established methodologies applied to related structures demonstrate the potential for future crystallographic studies to definitively determine its solid-state conformation and packing.
Computational and Theoretical Investigations of 2 Ethyl 2,3 Dihydro 1 Benzofuran 3 Amine
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comresearchgate.net Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) are commonly employed to model the properties of benzofuran (B130515) derivatives and related organic compounds. researchgate.netnih.govresearchgate.net
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule, representing its most stable structure. scispace.com For 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. Given the chiral centers at positions 2 and 3 of the dihydrobenzofuran ring, and the rotational freedom of the ethyl and amine groups, the molecule can exist in several conformations.
Table 1: Illustrative Optimized Geometric Parameters for this compound (trans-isomer) Calculated at the B3LYP/6-311G(d,p) Level. Note: This data is representative of typical DFT calculation results for similar heterocyclic compounds, as specific published data for the title compound is not available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C2-C3 | 1.55 |
| C3-N | 1.46 | |
| C2-O1 | 1.44 | |
| C2-C(Ethyl) | 1.54 | |
| Bond Angles (°) | O1-C2-C3 | 105.2 |
| C2-C3-N | 112.5 | |
| C(Ethyl)-C2-C3 | 115.8 | |
| Dihedral Angle (°) | O1-C2-C3-N | -118.7 |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov A smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO may be distributed across the benzofuran ring system.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In the title compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the amine hydrogens, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Representative Calculated Electronic Properties for this compound. Note: This data is illustrative and represents typical values obtained from DFT calculations.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for assigning experimental spectra and confirming the connectivity and stereochemistry of the molecule.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to IR and Raman spectra. The computed frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net This analysis helps in the assignment of specific vibrational modes, such as N-H stretching of the amine group, C-H stretching of the ethyl and aromatic groups, and C-O stretching of the furan (B31954) ring. nih.gov
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving HOMO→LUMO excitations. materialsciencejournal.org
Table 3: Illustrative Predicted Spectroscopic Data for this compound. Note: This data is for illustrative purposes only.
| Spectroscopic Technique | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | ~1.5 - 2.0 | Amine (NH₂) protons |
| Chemical Shift (ppm) | ~6.8 - 7.5 | Aromatic protons | |
| IR Spectroscopy | Frequency (cm⁻¹) | ~3350 | N-H stretching |
| Frequency (cm⁻¹) | ~1220 | C-O stretching | |
| UV-Vis Spectroscopy | λmax (nm) | ~285 | π → π* transition |
Mechanistic Insights from Computational Simulations
Beyond static molecular properties, computational simulations can elucidate the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent chemical transformations.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can locate and characterize the geometry and energy of these fleeting structures. Identifying the TS is crucial for calculating the activation energy of a reaction, which determines its rate. snnu.edu.cn For instance, in a potential synthesis involving intramolecular cyclization, DFT could be used to model the transition state of the ring-forming step. A key verification of a true transition state is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
By mapping the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. wuxiapptec.com This profile provides a detailed map of the reaction pathway, showing the energy changes at each step. Such profiles are invaluable for understanding reaction feasibility, predicting product distributions (regio- and stereoselectivity), and rationalizing experimental observations. For example, a computational study could compare different potential pathways for the synthesis of the cis and trans isomers of this compound, explaining why one isomer might be formed preferentially over the other by comparing the activation energies of the respective pathways. wuxiapptec.com
In Silico Modeling of Molecular Interactions (excluding biological binding specificities)
Computational and theoretical investigations provide a powerful lens through which the molecular interactions of this compound can be understood at an atomic level. In the absence of direct experimental data for this specific compound, in silico modeling allows for the prediction and analysis of its non-covalent interaction profile. These interactions are fundamental to its physical properties and behavior in various chemical environments. The primary modes of intermolecular association for this molecule are predicted to be a combination of hydrogen bonding, van der Waals forces, and π-system interactions.
The molecular structure of this compound, featuring a primary amine, an ether oxygen within a heterocyclic ring, an aromatic system, and an ethyl group, dictates the nature of its intermolecular forces. Quantum chemical calculations on analogous simple molecules can provide insights into the strength and geometry of these potential interactions.
Hydrogen Bonding:
The primary amine (-NH₂) group is the most significant contributor to hydrogen bonding in this compound. The nitrogen atom possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. Simultaneously, the hydrogen atoms bonded to the nitrogen can act as hydrogen bond donors. This dual capability allows for the formation of networks of hydrogen bonds between molecules.
Furthermore, the oxygen atom of the dihydrobenzofuran ring, with its lone pairs of electrons, can also serve as a hydrogen bond acceptor, interacting with the amine group of a neighboring molecule or other hydrogen bond donors in its environment. Theoretical studies on complexes of tetrahydrofuran (a structural analog for the dihydrofuran part) with ammonia have shown the formation of stable hydrogen bonds. nih.gov
Computational models of aniline, the simplest aromatic amine, reveal the capacity for N-H···N hydrogen bonds in molecular aggregates. researchgate.netresearchgate.netaip.org These studies provide a basis for estimating the energetic parameters of hydrogen bonds involving the amine group in more complex structures.
Interactive Data Table: Representative Hydrogen Bond Parameters from Model Systems
| Donor | Acceptor | Model System | Interaction Energy (kcal/mol) | H···Acceptor Distance (Å) |
| N-H | N | Aniline Dimer | -2.0 to -4.0 | 2.1 to 2.4 |
| N-H | O (ether) | Amine-THF Complex | -2.5 to -5.0 | 1.9 to 2.2 |
| O-H (water) | N | Aniline-Water Complex | -4.0 to -7.0 | 1.8 to 2.0 |
Note: The data in this table are representative values derived from computational studies of analogous molecular systems and are intended to provide an estimate of the potential interactions for this compound.
Van der Waals and Dispersion Forces:
π-System Interactions:
The benzene (B151609) ring of the benzofuran moiety is capable of engaging in π-system interactions, including π-π stacking and C-H···π interactions.
π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. In the case of this compound, dimers or larger aggregates could be stabilized by such interactions between their benzene rings. Computational studies on benzene and substituted benzene dimers have quantified the binding energies of these arrangements. nih.govlibretexts.orgnih.govcomporgchem.comacs.org The presence of the ethyl and amino groups as substituents on the dihydrofuran part of the molecule can influence the electronic distribution of the aromatic ring and, consequently, the strength and geometry of π-π stacking.
C-H···π Interactions: The hydrogen atoms of the ethyl group or the dihydrofuran ring can interact with the electron-rich face of the benzene ring of a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of molecular assemblies.
Interactive Data Table: Representative π-System Interaction Parameters from Model Systems
| Interaction Type | Model System | Interaction Energy (kcal/mol) | Interplanar/Contact Distance (Å) |
| π-π Stacking (parallel-displaced) | Benzene Dimer | -2.0 to -3.0 | 3.4 to 3.8 |
| C-H···π | Benzene-Methane Complex | -1.0 to -1.5 | ~2.5 (H to ring centroid) |
Note: The data in this table are representative values derived from computational studies of analogous molecular systems and are intended to provide an estimate of the potential interactions for this compound.
Applications of 2 Ethyl 2,3 Dihydro 1 Benzofuran 3 Amine and Its Derivatives in Advanced Organic Synthesis
Role as Chiral Building Blocks and Synthetic Intermediates
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, allowing for the construction of complex chiral targets without the need for a late-stage chiral resolution or an asymmetric synthesis step. tcichemicals.com The 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine molecule possesses two adjacent stereocenters at the C2 and C3 positions. When isolated in an enantiomerically pure form, it serves as a powerful chiral building block.
The synthesis of chiral 2,3-disubstituted-2,3-dihydrobenzofurans is an area of active research, with various asymmetric methods being developed. researchgate.net For instance, chiral phosphoric acid has been used as a catalyst in the asymmetric [3+2] cycloaddition of quinones with ene-carbamates to produce trans-3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, biocatalytic strategies using engineered myoglobins have been employed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu
These enantioselective methods provide access to specific stereoisomers of 2,3-dihydrobenzofuran-3-amine derivatives. Once obtained, these chiral molecules can be used as intermediates. The amine functionality at C3 is particularly useful as it can be readily acylated, alkylated, or used to form other nitrogen-containing functional groups, extending the molecular framework. The ethyl group at C2 influences the steric environment of the molecule, which can be crucial for controlling the stereoselectivity of subsequent reactions.
In some contexts, a chiral fragment can be temporarily incorporated into a molecule to direct the stereochemistry of a reaction, a strategy that defines the fragment as a chiral auxiliary. wikipedia.org While there are established chiral auxiliaries like pseudoephedrine and oxazolidinones, the potential for derivatives of this compound to act in this capacity is an area of synthetic exploration. wikipedia.orgnih.gov
| Asymmetric Synthesis Method | Catalyst/Reagent | Achieved Selectivity | Product Type |
| [3+2] Cycloaddition | Chiral Phosphoric Acid | Up to 99% ee, up to 95:5 dr | trans-3-Amino-2,3-dihydrobenzofurans |
| Intramolecular Hydroarylation | Ruthenium(II) / Chiral Amine | Up to >99% ee | 3,3-Disubstituted-2,3-dihydrobenzofurans |
| Benzofuran (B130515) Cyclopropanation | Engineered Myoglobin (B1173299) | >99.9% de and ee | Stereochemically rich 2,3-dihydrobenzofurans |
| Heck/Tsuji-Trost Reaction | Pd / TY-Phos | Excellent regio- and enantiocontrol | Chiral substituted 2,3-dihydrobenzofurans |
Development of Libraries and Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uk The 2,3-dihydrobenzofuran scaffold is an ideal core structure for DOS due to its rigid, three-dimensional shape and the presence of multiple points for diversification. nih.govresearchgate.net
Libraries of compounds based on the 2,3-dihydrobenzofuran skeleton have been successfully synthesized and screened for biological activity. nih.govrsc.org A common approach involves using readily available starting materials, such as salicylaldehydes, and building complexity through a series of reactions. For example, libraries of 3-carboxy-2-aryl-trans-2,3-dihydrobenzofurans have been prepared using a sequence involving cyclization, Suzuki coupling, reduction, and finally, amidation. nih.gov
In such a synthetic scheme, a derivative of this compound could serve as a key intermediate. The amine group at the C3 position is a prime handle for diversification. By reacting this amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a large library of amides, sulfonamides, and ureas can be generated. Further diversity can be introduced by varying the substituents on the aromatic ring of the benzofuran core. This approach allows for the systematic exploration of the chemical space around this privileged scaffold. nih.gov
| Building Block Input | Reaction Type | Point of Diversity | Resulting Functional Group |
| Salicylaldehydes | Cyclization/Coupling | Aromatic Ring (R1) | Varied Benzofuran Core |
| Aryl Boronic Acids/Halides | Suzuki Coupling | C2-Position (R2) | 2-Aryl Substituent |
| Primary/Secondary Amines | Amide Coupling | C3-Position (R3) | 3-Carboxamide |
| Carboxylic Acids | Amide Coupling | C3-Amine | N-Acyl Group |
Precursors for the Construction of Complex Natural Product Scaffolds
The benzofuran and 2,3-dihydrobenzofuran motifs are found in a vast number of natural products displaying a wide range of biological activities. researchgate.netrsc.org These natural products often feature complex substitution patterns and stereochemistry. Consequently, synthetic chemists are interested in developing efficient routes to these molecules, often relying on precursors that already contain the core heterocyclic system. researchgate.net
Compounds like this compound serve as valuable precursors for accessing these complex scaffolds. The existing dihydrobenzofuran core simplifies the synthetic challenge, allowing chemists to focus on the elaboration of the substituents. The ethyl group at C2 and the amine at C3 can be modified or used to direct further reactions to build the intricate structures seen in nature. For instance, the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with other reagents has been used to construct fused polycyclic systems that merge the 2,3-dihydrobenzofuran core with other ring structures, such as hydroindoline-5-one. nih.gov
While specific examples detailing the use of this compound as a direct precursor in a completed total synthesis are not prominent in the literature, its structural features make it an analogous and viable starting point for strategies targeting natural products containing the 2-alkyl-3-amino-2,3-dihydrobenzofuran skeleton.
| Natural Product Class | Core Scaffold | Potential Synthetic Utility of Dihydrobenzofuran Precursors |
| Lignans (e.g., Vibsanol) | 2-Aryl-3-substituted-benzofuran | Provides the core heterocyclic ring system early in the synthesis. rsc.org |
| Moracins | 2-Arylbenzofuran | Serves as a key intermediate for building the substituted benzofuran structure. |
| Egonol Derivatives | 2-Arylbenzofuran | Can be accessed via domino cyclization/coupling strategies starting from functionalized phenols. researchgate.net |
| Stemofuran A | Trisubstituted Benzofuran | The dihydrobenzofuran core can be a strategic precursor to the final oxidized benzofuran. researchgate.net |
Derivatization for Exploring Structure-Reactivity Relationships in Synthetic Methodologies
The systematic modification, or derivatization, of a core molecule is a fundamental approach to understanding structure-reactivity relationships. By making small, controlled changes to a molecule's structure and observing the effect on reaction outcomes, chemists can gain deep insights into reaction mechanisms and develop more efficient synthetic methods. researchgate.net
This compound is an excellent substrate for such studies. The amine group can be easily converted into a wide range of other functionalities, such as amides with varying electronic and steric properties (e.g., acetamide, trifluoroacetamide, benzamide). These derivatives can then be subjected to a specific chemical transformation to probe its mechanism. For example, the nucleophilicity of the nitrogen atom can be systematically tuned, and the effect on its participation in intramolecular reactions can be quantified.
Furthermore, the stereochemical relationship between the C2-ethyl group and the C3-amino group (cis or trans) provides a platform to study diastereoselectivity. By synthesizing both diastereomers and comparing their reactivity in a given transformation, one can elucidate the role of substrate stereochemistry in controlling the formation of new stereocenters. For instance, studies on the rearrangement of 2,3-dihydrobenzofuran-3-ols have shown that the migration of substituents is dependent on the specific substitution pattern and reaction conditions, providing valuable mechanistic information. arkat-usa.org Such studies are crucial for the rational design of new synthetic methodologies with predictable outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: A common approach involves cyclization of substituted salicylaldehyde derivatives with α-bromo ketones under basic conditions (e.g., anhydrous K₂CO₃ in acetone), followed by reflux and purification via column chromatography . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 18 hours for complete conversion). Post-synthesis purification using petroleum ether recrystallization enhances purity .
Q. How do substituents on the benzofuran core influence the compound’s physicochemical properties?
- Methodological Answer: Substituents like halogens (Cl, F) or methoxy groups alter polarity and stability. For example, fluorinated derivatives exhibit enhanced metabolic stability due to reduced electrophilicity, while methoxy groups increase solubility in polar solvents. These effects can be quantified via HPLC logP measurements or computational tools like COSMO-RS .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer: Use a combination of NMR (¹H/¹³C) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography to resolve stereochemistry. For example, X-ray analysis confirmed planar benzofuran moieties in analogous compounds, with hydrogen bonding patterns influencing crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound analogs?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Standardize protocols using validated cell lines (e.g., HEK293 for receptor binding) and control solvent effects (≤0.1% DMSO). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies are effective for designing SAR studies on benzofuran-3-amine derivatives targeting CNS receptors?
- Methodological Answer: Focus on modifying the ethyl group at position 2 and the amine at position 3. Introduce bulky substituents (e.g., isopropyl) to assess steric effects on receptor docking. Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and validate with in vitro receptor occupancy assays .
Q. How can researchers address challenges in crystallizing hygroscopic derivatives of this compound for structural studies?
- Methodological Answer: Employ slow evaporation techniques in non-polar solvents (e.g., benzene) to minimize water absorption. For highly hygroscopic salts (e.g., HCl derivatives), use sealed capillaries during X-ray diffraction. Pre-dry samples under vacuum (24 hours, 40°C) and maintain inert atmospheres (N₂ glovebox) during handling .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- Methodological Answer: Combine DFT calculations (e.g., B3LYP/6-31G*) to identify reactive sites (e.g., amine oxidation) with in silico metabolism tools like StarDrop’s DEREK or MetaSite. Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) to validate predicted Phase I metabolites .
Data Analysis & Experimental Design
Q. How should researchers design controls to distinguish between off-target effects and true pharmacological activity?
- Methodological Answer: Include (1) a structurally related inactive analog (e.g., methyl group substitution at position 3), (2) receptor knockout models (e.g., CRISPR-edited cells), and (3) competitive antagonists (e.g., pre-treatment with known inhibitors). Use dose-response curves to assess specificity (e.g., IC₅₀ shifts in knockout vs. wild-type) .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate LD₅₀/LC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Validate assumptions via residual plots and Shapiro-Wilk normality tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
